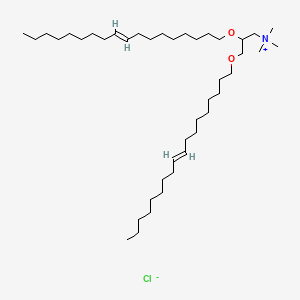
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride
Overview
Description
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride is a cationic lipid compound commonly used in various scientific and industrial applications. It is known for its surface-active properties and is often utilized in the formulation of liposomes for gene transfection and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride typically involves the following steps :
Preparation of Octadec-9-en-1-ol: This compound is derived from the reduction of octadec-9-en-1-al using a suitable reducing agent such as sodium borohydride.
Formation of Bis(octadec-9-en-1-yloxy)propan-1-ol: The octadec-9-en-1-ol is then reacted with epichlorohydrin to form bis(octadec-9-en-1-yloxy)propan-1-ol.
Quaternization: The final step involves the quaternization of bis(octadec-9-en-1-yloxy)propan-1-ol with trimethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride primarily undergoes the following types of reactions :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The double bonds in the octadec-9-en-1-yloxy groups can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products
Substitution: Products include various substituted ammonium compounds.
Oxidation: Products include epoxides and diols.
Reduction: Products include saturated alkyl chains.
Scientific Research Applications
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride has a wide range of applications in scientific research :
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of liposomes for gene delivery and transfection studies.
Medicine: Utilized in the development of drug delivery systems, particularly for anticancer therapies.
Industry: Applied in the formulation of personal care products such as shampoos and conditioners due to its surface-active properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride involves its ability to form liposomes that can encapsulate nucleic acids . The positively charged surface of the liposomes interacts with the negatively charged nucleic acids, facilitating their delivery into cells. This interaction promotes efficient transfection and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with cationic lipids to enhance transfection efficiency.
Uniqueness
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride is unique due to its specific structure that provides optimal balance between hydrophobic and hydrophilic properties, making it highly effective in forming stable liposomes for gene delivery .
Properties
IUPAC Name |
2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-AFLLVNNISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















